molecular formula C18H22FNO4 B3059014 Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate CAS No. 936648-33-8

Tert-butyl 7-fluoro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Cat. No. B3059014
M. Wt: 335.4 g/mol
InChI Key: DJJOZCOOKOLKGR-UHFFFAOYSA-N
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Patent
US08598164B2

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (7.5 g, 37.8 mmol) in pyrrolidine (4.5 mL, 54.1 mmol) and anhydrous methanol (10.2 mL) was added 1-(4-fluoro-2-hydroxy-phenyl)ethanone (5.8 g, 37.6 mmol). The reaction mixture was stirred at 80° C. for 2.5 hours. The methanol was removed under reduced pressure and the resulting residue was dissolved in ethyl acetate (150 mL), washed with 1N HCl (1×150 mL) and brine (2×100 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to yield a yellow oil. The oil was diluted with hexanes (400 mL) and was heated at 60° C. until in solution. Once dissolved, the solution was allowed to cool to 25° C. The crystals were collected via vacuum filtration, rinsing with hexanes to remove tert-butyl 4-oxo-7-pyrrolidin-1-yl-spiro[chromane-2,4′-piperidine]-1′-carboxylate (8.6 g), which was collected as light yellow solid; ESI-MS m/z calc. 386.2. found 387.2 (M+1)+; Retention time: 2.59 minutes (3 min run). The filtrate was concentrated and the residue was subjected to column chromatography (0-100% ethyl acetate/hexanes) to give tert-butyl 7-fluoro-4-oxo-spiro[chromane-2,4′-piperidine]-1′-carboxylate (2.7 g, 21%) as a light yellow solid; ESI-MS m/z calc. 335.2. found 336.2 (M+1)+; Retention time: 2.49 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 7.89 (dd, J=8.6, 6.7 Hz, 1H), 6.80-6.62 (m, 2H), 3.88 (d, J=12.1 Hz, 2H), 3.21 (t, J=12.0 Hz, 2H), 2.71 (s, 2H), 2.02 (d, J=12.8 Hz, 2H), 1.62 (td, J=14.1, 4.8 Hz, 2H), 1.46 (s, 9H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.N1CCCC1.[F:20][C:21]1[CH:26]=[CH:25][C:24]([C:27](=[O:29])[CH3:28])=[C:23](O)[CH:22]=1>CO>[F:20][C:21]1[CH:26]=[C:25]2[C:24]([C:27](=[O:29])[CH2:28][C:2]3([O:1]2)[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]3)=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
4.5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5.8 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C(C)=O)O
Name
Quantity
10.2 mL
Type
solvent
Smiles
CO
Step Two
Name
hexanes
Quantity
400 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in ethyl acetate (150 mL)
WASH
Type
WASH
Details
washed with 1N HCl (1×150 mL) and brine (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 60° C. until in solution
DISSOLUTION
Type
DISSOLUTION
Details
Once dissolved
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25° C
FILTRATION
Type
FILTRATION
Details
The crystals were collected via vacuum filtration
WASH
Type
WASH
Details
rinsing with hexanes
CUSTOM
Type
CUSTOM
Details
to remove tert-butyl 4-oxo-7-pyrrolidin-1-yl-spiro[chromane-2,4′-piperidine]-1′-carboxylate (8.6 g), which
CUSTOM
Type
CUSTOM
Details
was collected as light yellow solid
CUSTOM
Type
CUSTOM
Details
Retention time: 2.59 minutes (3 min run)
Duration
3 min
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=CC=C2C(CC3(CCN(CC3)C(=O)OC(C)(C)C)OC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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